molecular formula C12H13N3O3S B094665 Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- CAS No. 119-70-0

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-

Cat. No.: B094665
CAS No.: 119-70-0
M. Wt: 279.32 g/mol
InChI Key: VKURVCNKVWKGLX-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is a useful research compound. Its molecular formula is C12H13N3O3S and its molecular weight is 279.32 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be used in the synthesis of unsymmetrical bis-azo dyes , suggesting that it may interact with molecules involved in dye binding or color formation.

Mode of Action

It is known to be a polyamide and used as an additive in the production of polyamides and other organic compounds . This suggests that it may interact with its targets through the formation of amide bonds, which could lead to changes in the structure or function of the target molecules.

Biochemical Pathways

Given its role in the synthesis of unsymmetrical bis-azo dyes , it may be involved in pathways related to dye synthesis or color formation.

Result of Action

Given its use in the synthesis of unsymmetrical bis-azo dyes , it may contribute to the formation of these dyes and their color properties.

Action Environment

It is recommended to store the compound at 2-8°c and protect it from light , suggesting that temperature and light exposure may affect its stability.

Biological Activity

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS No. 119-70-0) is a compound of interest in various fields of research, particularly in medicinal chemistry and biochemistry. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

  • Molecular Formula : C₁₂H₁₃N₃O₃S
  • Molecular Weight : 279.32 g/mol
  • Purity : Typically 95% .

Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- exhibits biological activity primarily through its role as a precursor in the synthesis of azo dyes and as a potential therapeutic agent. The compound is known to interact with various biochemical pathways:

  • Target Enzymes : It may inhibit certain enzymes involved in cell proliferation and survival, specifically in cancer cells.
  • Cellular Effects : Initial studies suggest that this compound can induce apoptosis in specific cancer cell lines, demonstrating its potential as an anticancer agent .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of benzenesulfonic acid derivatives. For instance, a related compound was tested for cytotoxic activity against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The results indicated:

  • IC₅₀ Values :
    • MDA-MB-231: IC₅₀ = 2.43–7.84 μM
    • HepG2: IC₅₀ = 4.98–14.65 μM
      These values suggest significant growth inhibition at relatively low concentrations .

The mechanism by which benzenesulfonic acid derivatives exert their effects includes:

  • Microtubule Destabilization : Compounds derived from benzenesulfonic acid have shown to destabilize microtubule assembly, which is critical for cell division .
  • Induction of Apoptosis : Compounds were observed to enhance caspase-3 activity (1.33–1.57 times) indicating apoptosis induction at concentrations as low as 1 μM .
  • Cell Cycle Arrest : Certain derivatives caused cell cycle arrest in the G₂/M phase, further supporting their potential as chemotherapeutic agents .

Comparative Analysis with Related Compounds

Compound NameStructureAnticancer ActivityIC₅₀ (μM)
Benzenesulfonic acid derivative AStructure AYes2.43–7.84
Benzenesulfonic acid derivative BStructure BYes4.98–14.65
AcyclovirAcyclovirModerate10–50

Note: The structures are illustrative; actual structures may vary.

Case Studies

  • Study on Azo Dyes : Research conducted on azo dye derivatives indicated that benzenesulfonic acid compounds could serve as effective intermediates in synthesizing dyes with enhanced biological properties, including antimicrobial activity .
  • Cancer Therapeutics : A study evaluated the efficacy of benzenesulfonic acid derivatives in inhibiting tumor growth in vivo, showing promising results in reducing tumor size and improving survival rates in treated mice compared to controls .

Scientific Research Applications

Applications Overview

  • Dye Chemistry
    • Synthesis of Azo Dyes : The compound is primarily utilized in the synthesis of unsymmetrical bis-azo dyes, which are characterized by their intense colors and strong adhesion to fabrics. The azo linkage formed during the reaction with other aromatic compounds is critical for color stability and vibrancy.
    • Experimental Procedure : The synthesis typically involves reacting benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- with diazonium salts under controlled conditions to yield various azo dyes. These dyes are extensively used in textile applications due to their excellent dyeing properties.
  • Pharmaceutical Research
    • Biological Activity : Preliminary studies indicate potential therapeutic applications, particularly in cancer research. The compound may inhibit specific enzyme activities related to cancer metabolism, suggesting its utility as a lead compound in drug development .
    • Mechanism of Action : Research has shown that this compound interacts with biological targets such as enzymes and receptors, which could lead to the development of novel anticancer agents.
  • Analytical Chemistry
    • HPLC Applications : The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), making it suitable for pharmacokinetic studies and impurity analysis in drug formulations .
    • Separation Techniques : Newcrom R1 HPLC columns have been employed for the effective separation of this compound, demonstrating its adaptability in analytical settings .

Case Study 1: Synthesis of Azo Dyes

A research study focused on the synthesis of azo dyes using benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. The study detailed the reaction conditions and the resulting dye characteristics, highlighting the compound's role in producing vibrant colors suitable for textile applications.

Dye NameColorApplication
Azo Dye 1RedTextiles
Azo Dye 2BlueFood Coloring

Case Study 2: Enzyme Inhibition Studies

A series of enzyme inhibition assays were conducted to evaluate the potential anticancer properties of benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-. Results indicated that the compound inhibited key enzymes involved in cancer cell metabolism, suggesting further exploration for therapeutic use.

Properties

IUPAC Name

5-amino-2-(4-aminoanilino)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18/h1-7,15H,13-14H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKURVCNKVWKGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059492
Record name 4,4′-Diamino-2-sulfodiphenylamine
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Molecular Weight

279.32 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Purple solid; [Sigma-Aldrich MSDS]
Record name 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid
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CAS No.

119-70-0, 97675-30-4
Record name 4,4′-Diaminodiphenylamine-2-sulfonic acid
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Record name 5-amino-2-(p-aminoanilino)benzenesulphonic acid
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Record name Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, diazotized, coupled with 5,5'-[(5-hydroxy-1,3-phenylene)bis(oxy)]bis[1,3-benzenediol], sodium salt
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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